Quantified Synthetic Yield Advantage: A 3.5-Fold Improvement Over Legacy Crizotinib Routes Using N-Boc Crizotinib Intermediate CAS 877399-51-4
When integrated as a key intermediate, the four-step synthetic route utilizing N-Boc crizotinib (CAS 877399-51-4) provides a total yield of approximately 35%, which is a 3.5-fold improvement over legacy methods that yield only about 10% [1]. This significant yield advantage is a primary driver for selecting this specific protected intermediate over alternative routes that may involve different protecting group strategies or unprotected amines.
| Evidence Dimension | Overall Synthetic Yield |
|---|---|
| Target Compound Data | Approximately 35% total yield for a four-step route incorporating CAS 877399-51-4 as the final intermediate. |
| Comparator Or Baseline | Legacy synthetic methods for crizotinib, with a total yield of approximately 10%. |
| Quantified Difference | A 3.5-fold increase (35% vs. 10%). |
| Conditions | Comparison of different multi-step synthesis routes to crizotinib, where the target compound is the penultimate Boc-protected intermediate. |
Why This Matters
For process chemists and procurement managers, a 3.5x improvement in yield translates directly to lower cost of goods (COGS), reduced waste, and higher throughput in large-scale crizotinib manufacturing.
- [1] Qian JQ, et al. Preparation method of ALK inhibitor crizotinib and analogue or salt thereof. Chinese Patent CN105272966A. 2016. View Source
